molecular formula C14H9Cl3F2N2OS B10946543 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea

Cat. No.: B10946543
M. Wt: 397.7 g/mol
InChI Key: JZFBZFPQASZIPH-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives.

Preparation Methods

The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2,5-dichlorophenyl isothiocyanate under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .

Chemical Reactions Analysis

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It has shown potential as an antibacterial, antioxidant, and anticancer agent.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, elastomers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)thiourea: This compound has similar structural features but differs in the substitution pattern on the phenyl rings.

    N,N’-Diphenylthiourea: A simpler thiourea derivative with two phenyl groups attached to the thiourea moiety.

    N,N’-Diethylthiourea: Another thiourea derivative with ethyl groups instead of phenyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H9Cl3F2N2OS

Molecular Weight

397.7 g/mol

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea

InChI

InChI=1S/C14H9Cl3F2N2OS/c15-7-1-3-9(16)11(5-7)21-14(23)20-8-2-4-12(10(17)6-8)22-13(18)19/h1-6,13H,(H2,20,21,23)

InChI Key

JZFBZFPQASZIPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl)OC(F)F

Origin of Product

United States

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